N,N-diethyl-3-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-12(4-2)11(14)9-6-5-7-10(8-9)13(15)16/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXQMTJOJKBZGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324380 | |
| Record name | N,N-diethyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-21-8 | |
| Record name | 2433-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-diethyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Direct Thermal Amidation:this Method Involves the Direct Condensation of 3 Nitrobenzoic Acid with Diethylamine at Elevated Temperatures Typically 160 200°c . the Reaction Produces the Desired Amide and Water As the Sole Byproduct. to Drive the Equilibrium Towards the Product, the Water Formed During the Reaction Must Be Continuously Removed, Often Through Azeotropic Distillation.
Advantages: This route is highly atom-economical and avoids the use of hazardous halogenating agents or expensive coupling reagents. It represents a "greener" approach due to the minimal generation of waste.
Challenges: The high temperatures required can lead to side reactions or degradation of the product, necessitating careful process control. This method can be energy-intensive. For analogous compounds, continuous processes using a fixed-bed catalytic system have been developed to improve efficiency and yield. google.com Such a system could involve pre-mixing the acid and amine and feeding them through a heated reactor containing a dehydration catalyst. google.com
The Acid Chloride Route:a More Traditional and Highly Reliable Method Involves a Two Step Process. First, 3 Nitrobenzoic Acid is Converted to Its More Reactive Acid Chloride Derivative, 3 Nitrobenzoyl Chloride. This is Typically Achieved by Reacting the Carboxylic Acid with an Activating Agent Like Thionyl Chloride Socl₂ or Oxalyl Chloride. in the Second Step, the Isolated 3 Nitrobenzoyl Chloride is Reacted with Diethylamine to Form N,n Diethyl 3 Nitrobenzamide. an Acid Scavenger, Often an Excess of Diethylamine or Another Base Like Triethylamine, is Required to Neutralize the Hydrochloric Acid Hcl Byproduct.googleapis.com
2 Process Optimization and Green Chemistry Metrics
Optimizing a synthetic process for large-scale manufacturing involves a multi-faceted approach aimed at maximizing efficiency, yield, and safety while minimizing environmental impact and cost. asianpharmtech.com This is often guided by the principles of Green Chemistry, which are quantified using various metrics. mdpi.com
For the synthesis of this compound, process optimization would focus on:
Reaction Conditions: Systematically adjusting parameters such as temperature, pressure, reaction time, and catalyst loading to find the optimal balance for maximizing product conversion and minimizing byproduct formation. asianpharmtech.comresearchgate.net
Solvent Selection: Choosing solvents that are effective, safe, recyclable, and have a low environmental impact. Ideally, the reaction would be run in a minimal amount of solvent or, in the case of direct amidation, using an excess of one reactant as the solvent.
Downstream Processing: Developing efficient and scalable purification methods that avoid techniques like column chromatography, which are impractical for large volumes. Methods like distillation and crystallization are preferred.
To evaluate the sustainability and efficiency of a synthetic route, several key green chemistry metrics are employed: acs.orggreenchemistry-toolkit.org
Atom Economy (AE): Measures the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org
Environmental Factor (E-Factor): The ratio of the mass of total waste generated to the mass of the desired product. A lower E-factor signifies a greener process. wikipedia.orgchembam.com
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. greenchemistry-toolkit.orgwhiterose.ac.uk
Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the isolated product, thus accounting for both atom economy and chemical yield. whiterose.ac.uk
Reaction Mechanisms and Chemical Transformations
Nitro Group Reactivity
The nitro group attached to the aromatic ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but makes the compound susceptible to nucleophilic attack and, most significantly, reduction.
The conversion of the nitro group to an amino group is a cornerstone transformation in organic synthesis, typically yielding N,N-diethyl-3-aminobenzamide. This reduction is a multi-step process involving the transfer of six electrons and six protons. libretexts.org
Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds. The mechanism of this reaction is complex and is generally understood to follow a pathway similar to the Haber-Lukashevich scheme, which was originally proposed for the electrochemical reduction of nitrobenzene (B124822). orientjchem.orgresearchgate.net This scheme outlines a stepwise reduction process.
The reaction typically proceeds through two main routes, often occurring concurrently:
The Direct Route (Haber's Condensation Mechanism): In this pathway, the nitro group is sequentially reduced. The nitroaromatic compound (R-NO₂) is first reduced to a nitroso intermediate (R-NO), which is then further reduced to a hydroxylamine (B1172632) derivative (R-NHOH). The final step involves the reduction of the hydroxylamine to the corresponding amine (R-NH₂). libretexts.orgrsc.org
The Indirect Route: This pathway involves condensation reactions between the intermediates. For instance, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound (R-N=N(O)-R). This can then be successively reduced to an azo compound (R-N=N-R), a hydrazo compound (R-NH-NH-R), and finally cleaved to form two molecules of the amine. rsc.orgbohrium.com
Most studies suggest that for catalytic hydrogenation, the reaction largely follows the direct pathway, with nitroso and hydroxylamine species acting as key intermediates on the catalyst surface. orientjchem.orgresearchgate.net The complexity of the reaction is influenced by the potential for these intermediates to desorb from the catalyst surface and react in the bulk solution. orientjchem.org
The choice of catalyst and reaction conditions is crucial for controlling the selectivity of the reduction. Different systems can be employed to either achieve complete reduction to the amine or to isolate intermediate products like hydroxylamines. mdpi.com
The selectivity is influenced by factors such as the nature of the metal catalyst, the support used, the solvent, temperature, pressure, and the presence of additives. rsc.orgresearchgate.net For instance, platinum-based catalysts, when modified with additives like dimethyl sulfoxide (B87167) (DMSO), can effectively halt the reduction at the hydroxylamine stage. researchgate.net In contrast, palladium on carbon (Pd/C) is a highly efficient catalyst for complete reduction to the amine. commonorganicchemistry.com
Below is a table summarizing the effects of various catalytic systems on the reduction of aromatic nitro groups.
| Catalyst System | Reducing Agent | Typical Conditions | Primary Product(s) | Selectivity Notes |
| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature, atmospheric or elevated pressure | Amine | Highly efficient for full reduction. Can also reduce other functional groups. commonorganicchemistry.com |
| Raney Nickel | H₂ gas | Room temperature, atmospheric or elevated pressure | Amine | Effective for full reduction; often used when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com |
| Iron (Fe) powder | Acid (e.g., Acetic Acid, HCl) | Elevated temperature | Amine | A classic, mild method that shows good tolerance for other reducible functional groups. commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Acid (e.g., HCl) | Room temperature or gentle heating | Amine | A mild reducing agent, often used for its chemoselectivity in the presence of sensitive groups. commonorganicchemistry.com |
| Platinum (Pt) on support (e.g., Pt/SiO₂) with additives | H₂ gas | Room temperature, atmospheric pressure | N-aryl hydroxylamine | Additives like DMSO inhibit the further hydrogenation of the hydroxylamine to the amine. researchgate.net |
| Zinc (Zn) powder | NH₄Cl solution | Room temperature | N-aryl hydroxylamine | The pH of the ammonium (B1175870) chloride solution (around 6) is less acidic than HCl, favoring the formation of the hydroxylamine intermediate. libretexts.org |
As outlined in the Haber-Lukashevich scheme, the reduction of the nitro group proceeds through several distinct, reactive intermediates. The primary intermediates in this six-electron reduction process are the nitroso and hydroxylamine species. libretexts.org
Nitrosobenzamide: The initial two-electron reduction of N,N-diethyl-3-nitrobenzamide leads to the formation of N,N-diethyl-3-nitrosobenzamide. Nitroso compounds are highly reactive electrophiles.
Hydroxylaminobenzamide: A subsequent two-electron reduction of the nitroso intermediate yields N,N-diethyl-3-(hydroxylamino)benzamide. This intermediate is often stable enough to be isolated under specific reaction conditions. libretexts.orgmdpi.com
These intermediates, particularly the nitroso derivative, can participate in condensation reactions, leading to bimolecular products such as azoxy, azo, and hydrazo compounds, especially under alkaline or neutral conditions. libretexts.orgrsc.org The formation of these species complicates the reaction pathway but also offers synthetic routes to these other classes of nitrogen-containing compounds. bohrium.com
Reduction Pathways to Aminobenzamides
Amide Moiety Transformations
The amide functional group in this compound is generally stable and less reactive than the nitro group. chemistrysteps.com However, under specific conditions, it can undergo transformations, with cleavage of the carbon-nitrogen bond being the most significant.
Amide bond cleavage, or hydrolysis, results in the formation of a carboxylic acid (3-nitrobenzoic acid) and an amine (diethylamine). allen.in This reaction is typically slow but can be catalyzed by acid or base. ucalgary.cabyjus.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism begins with the protonation of the amide's carbonyl oxygen. ucalgary.ca This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. allen.in This attack forms a tetrahedral intermediate. Subsequently, proton transfer to the nitrogen atom converts the diethylamino group into a better leaving group (diethylamine). The intermediate then collapses, eliminating diethylamine (B46881) and, after deprotonation, yielding 3-nitrobenzoic acid and the diethylammonium (B1227033) ion. ucalgary.ca
Base-Catalyzed (Saponification) Hydrolysis: In basic conditions, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. chemistrysteps.combyjus.com This also leads to the formation of a tetrahedral intermediate. This intermediate then expels the diethylamide anion (⁻N(CH₂CH₃)₂), which is a poor leaving group. chemistrysteps.com This step is generally slow and often requires heat. The expelled diethylamide anion then acts as a base, deprotonating the newly formed carboxylic acid to yield a carboxylate salt (3-nitrobenzoate) and diethylamine. An acidic workup is required to protonate the carboxylate and obtain the final 3-nitrobenzoic acid product. allen.in
Aromatic Ring Functionalization
The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by the electronic properties of its substituents: the strongly electron-withdrawing nitro group (-NO₂) and the moderately deactivating N,N-diethylcarboxamide group (-CON(CH₂CH₃)₂). These groups dictate the feasibility and outcome of reactions targeting the aromatic core.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SₙAr) is a critical reaction class for aryl compounds, particularly those bearing potent electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism, wherein a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comyoutube.com The subsequent departure of the leaving group restores the ring's aromaticity. pressbooks.pub
A crucial requirement for the stabilization of the Meisenheimer intermediate, and thus for the activation of the ring towards SₙAr, is the presence of electron-withdrawing groups at positions ortho or para to the leaving group. chemistrysteps.compressbooks.pub This specific orientation allows the negative charge of the intermediate to be delocalized onto the electron-withdrawing substituent through resonance, significantly lowering the activation energy of the reaction. youtube.com
In the case of this compound, the powerful nitro group is located at the meta position relative to all other potential substitution sites on the ring. Consequently, it cannot provide resonance stabilization for a negative charge placed at the ortho or para positions (C2, C4, C6) or the other meta position (C5). Furthermore, the parent molecule lacks an adequate leaving group (such as a halide) on the aromatic ring. For these reasons, this compound is not activated towards and is generally unreactive in classical nucleophilic aromatic substitution reactions. The literature does not provide examples of this specific compound undergoing SₙAr reactions, which is consistent with established mechanistic principles.
Oxidation Reactions
The aromatic ring of this compound is highly deactivated towards oxidative processes. The presence of the electron-withdrawing nitro and amide groups reduces the electron density of the ring, making it less susceptible to attack by oxidizing agents.
However, functionalization of such deactivated rings can be achieved under harsh reaction conditions that involve highly reactive radical species. For instance, studies on the related compound 3-nitrotyrosine (B3424624) have shown that its aromatic ring can undergo hydroxylation when exposed to gamma radiation, a process mediated by hydroxyl radicals. nih.gov This suggests that the aromatic ring of this compound could potentially be oxidized or hydroxylated under similar conditions that generate potent radical intermediates. Specific studies detailing the controlled oxidation of the this compound aromatic ring using conventional chemical oxidants are not prominent in the scientific literature, underscoring the ring's inherent lack of reactivity towards oxidation.
Mechanistic Studies of Side Reactions and Impurity Formation
The most common synthetic route to this compound involves the acylation of diethylamine with 3-nitrobenzoyl chloride, which is itself prepared from 3-nitrobenzoic acid. Side reactions during this process can lead to the formation of various impurities. Mechanistic understanding of these side reactions is crucial for optimizing reaction conditions and ensuring product purity.
Potential impurities can arise from several pathways:
Incomplete Reaction: Unreacted starting materials, such as 3-nitrobenzoic acid, 3-nitrobenzoyl chloride, and diethylamine, may persist in the final product if the reaction does not proceed to completion.
Dealkylation: While a study on the synthesis of the closely related N,N-diethyl-3-methylbenzamide (DEET) noted the exclusive formation of the desired product without N-mono-dealkylated byproducts, dealkylation remains a potential side reaction pathway for N,N-disubstituted amides under certain conditions. mdpi.com This would lead to the formation of N-ethyl-3-nitrobenzamide.
Hydrolysis: The amide bond is susceptible to hydrolysis under either acidic or basic conditions, particularly in the presence of water and at elevated temperatures. libretexts.org This would regenerate the starting material, 3-nitrobenzoic acid.
Dehydration: The reaction of primary or secondary amides with strong dehydrating agents can yield nitriles. While this compound is a tertiary amide, side reactions involving the precursor 3-nitrobenzamide (B147352) (if present as an impurity) could lead to the formation of 3-nitrobenzonitrile. nih.govchemicalbook.com
The table below summarizes the primary potential impurities and the side reactions that lead to their formation.
| Potential Impurity | Chemical Formula | Originating Side Reaction | Reaction Mechanism/Description |
|---|---|---|---|
| 3-Nitrobenzoic acid | C₇H₅NO₄ | Incomplete conversion / Hydrolysis | Incomplete reaction of the carboxylic acid to the acid chloride, or hydrolysis of the final amide product or acid chloride intermediate. |
| Diethylamine | C₄H₁₁N | Incomplete reaction | Unreacted nucleophile remaining from the amidation step. |
| N-Ethyl-3-nitrobenzamide | C₉H₁₀N₂O₃ | Dealkylation / Impurity in starting amine | Potential N-de-ethylation of the product or presence of ethylamine (B1201723) in the diethylamine starting material. |
| 3-Nitrobenzonitrile | C₇H₄N₂O₂ | Dehydration of primary amide impurity | If 3-nitrobenzamide is present (from reaction with ammonia (B1221849) impurity), it can be dehydrated to the nitrile. nih.govchemicalbook.com |
Advanced Spectroscopic Analysis in Elucidating Molecular Structure and Reactivity
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For N,N-diethyl-3-nitrobenzamide, both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques provide detailed insights into its molecular environment.
While specific experimental 2D NMR spectra for this compound are not widely published, the application of these techniques can be reliably predicted. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would be used to establish proton-proton coupling relationships. It would show correlation peaks between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl groups, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom. This is crucial for unambiguously assigning the carbon signals of the ethyl groups and the aromatic ring. For instance, the proton signals in the aromatic region would show cross-peaks to their corresponding aromatic carbon signals in the HSQC spectrum, differentiating them from the aliphatic carbons. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would further reveal long-range (2-3 bond) correlations, for example, from the methylene protons to the carbonyl carbon, confirming the diethylamino group's attachment to the benzoyl moiety.
The NMR spectra of this compound exhibit characteristic features reflective of its unique structure. A key feature in the ¹H NMR spectrum of N,N-disubstituted benzamides is the restricted rotation around the carbonyl C-N bond due to its partial double bond character. mdpi.comreddit.com This restricted rotation makes the two ethyl groups (and the two methylene protons within each group) chemically non-equivalent. Consequently, instead of a single quartet for the -CH₂ protons and a single triplet for the -CH₃ protons, the spectrum is expected to show more complex and broadened signals, potentially two broad resonances for the methylene protons and two for the methyl groups. mdpi.com
The aromatic region of the ¹H NMR spectrum is influenced by the electron-withdrawing nitro group (-NO₂) and the amide group. The nitro group strongly deshields the protons on the aromatic ring, shifting them to a higher chemical shift (downfield). The protons would exhibit complex splitting patterns (doublets, triplets, or multiplets) based on their position relative to the substituents.
In the ¹³C NMR spectrum, the carbonyl carbon is expected to appear significantly downfield (typically ~170 ppm). The aromatic carbons attached to the nitro group and the carbonyl group would also show distinct chemical shifts. The two methylene carbons and the two methyl carbons are expected to be non-equivalent, giving rise to four distinct signals in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on spectroscopic principles, as specific experimental data is not readily available in published literature.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | ~7.6 - 8.5 | ~122 - 148 | m |
| -CH₂- | ~3.2 - 3.6 (broad) | ~39 - 43 | br s or m |
| -CH₃ | ~1.1 - 1.3 (broad) | ~12 - 14 | br t |
| C=O | - | ~168 - 171 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the confirmation of molecular weight and the deduction of structural components.
In electron ionization mass spectrometry (EI-MS), this compound would undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed at m/z 222. A common fragmentation pathway for amides is the alpha-cleavage of the bond between the carbonyl carbon and the nitrogen atom. libretexts.orgmiamioh.edu This would lead to the formation of the 3-nitrobenzoyl cation, which would be expected to be a prominent peak in the spectrum. Another likely fragmentation is the loss of one of the ethyl groups (-29 Da) from the molecular ion.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound Note: Predicted fragments based on common fragmentation pathways for related structures.
| m/z | Proposed Fragment | Formula |
| 222 | Molecular Ion [M]⁺ | [C₁₁H₁₄N₂O₃]⁺ |
| 193 | [M - C₂H₅]⁺ | [C₉H₉N₂O₃]⁺ |
| 150 | [3-nitrobenzoyl cation]⁺ | [C₇H₄NO₃]⁺ |
| 104 | [C₇H₄O]⁺ (loss of NO₂) | [C₇H₄O]⁺ |
| 72 | [Diethylamino cation]⁺ | [C₄H₁₀N]⁺ |
Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful method for monitoring reactions. During the synthesis of this compound (e.g., from 3-nitrobenzoyl chloride and diethylamine), GC-MS could be used to track the disappearance of starting materials and the appearance of the product peak with its characteristic molecular ion at m/z 222. It can also identify potential side-products or unreacted intermediates, such as hydrolyzed 3-nitrobenzoic acid, by detecting their respective molecular ions and fragmentation patterns.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, providing key information about the functional groups present.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent peaks would correspond to the carbonyl and nitro functional groups. As a tertiary amide, it will lack the N-H stretching bands seen in primary and secondary amides. nih.gov The strong electron-withdrawing nature of the nitro group influences the electronic structure and can have minor effects on the frequencies of adjacent groups.
For UV-Vis spectroscopy, the key chromophore in the molecule is the nitrobenzene (B124822) moiety. This system gives rise to characteristic electronic transitions. The presence of the amide group as a substituent on the aromatic ring will modulate the position and intensity of these absorption bands. Analysis of the UV-Vis spectrum is useful for quantitative analysis and for studying electronic interactions within the molecule.
Table 3: Predicted Characteristic IR and UV-Vis Absorption Data for this compound Note: Predicted values based on data from analogous compounds like 3-nitrobenzamide (B147352) and N,N-diethyl-3-methylbenzamide. mdpi.comnih.gov
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | ~1630 - 1650 | C=O stretch (tertiary amide) |
| IR | ~1525 - 1540 | Asymmetric NO₂ stretch |
| IR | ~1345 - 1355 | Symmetric NO₂ stretch |
| IR | ~2850 - 2980 | Aliphatic C-H stretch |
| IR | ~3000 - 3100 | Aromatic C-H stretch |
| UV-Vis | ~260 - 300 nm | π→π* transition (nitroaromatic system) |
Vibrational Analysis for Functional Group Characterization and Bonding Insights
The key functional groups in this compound are the tertiary amide, the nitro group, and the substituted aromatic ring. Each of these moieties gives rise to characteristic vibrations.
Amide Group Vibrations: The tertiary amide group is characterized by a strong carbonyl (C=O) stretching vibration, often referred to as the Amide I band. In N,N-disubstituted amides, this band typically appears in the region of 1630-1680 cm⁻¹. For instance, the IR spectrum of N,N-diethyl-3-methylbenzamide shows a strong C=O stretching band at 1628 cm⁻¹. Therefore, a prominent band in this region is expected for this compound. The C-N stretching vibration of the diethylamino group is also a key indicator, though it can be coupled with other vibrations.
Nitro Group Vibrations: The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch (νas(NO₂)) and a symmetric stretch (νs(NO₂)). The asymmetric stretch is typically observed in the 1500-1560 cm⁻¹ range and is usually very strong in the IR spectrum. The symmetric stretch appears in the 1345-1385 cm⁻¹ region with a somewhat weaker intensity. For example, in the IR spectrum of 3-nitroaniline, these bands are observed at 1548 cm⁻¹ and around 1350 cm⁻¹, respectively.
Aromatic Ring and C-H Vibrations: The benzene (B151609) ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, are expected in the 690-900 cm⁻¹ range. For a meta-substituted benzene ring, characteristic bands in this region are anticipated.
Alkyl Group Vibrations: The N,N-diethyl group will show characteristic C-H stretching vibrations for the CH₂ and CH₃ groups in the 2850-2970 cm⁻¹ region. Bending vibrations for these groups will be observed in the 1375-1465 cm⁻¹ range.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2970 - 2850 | Medium to Strong |
| Amide C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| Asymmetric NO₂ Stretch | 1560 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1385 - 1345 | Medium |
| C-N Stretch (Amide) | 1400 - 1200 | Medium |
| Aromatic C-H Out-of-plane Bend | 900 - 690 | Medium to Strong |
These vibrational frequencies provide a detailed fingerprint of the this compound molecule, confirming the presence of its key functional groups and offering insights into its bonding structure.
Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy is employed to investigate the electronic transitions within a molecule, providing information about its electronic structure and the extent of conjugation. The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the nitro-substituted benzene ring and the non-bonding electrons on the amide nitrogen and nitro oxygen atoms.
The primary electronic transitions anticipated for this molecule are π→π* and n→π* transitions.
π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic systems, these are typically high-intensity absorptions. The nitrobenzene moiety is a strong chromophore, and the π→π* transitions are expected to be prominent in the UV region. For this compound, these transitions are reported to occur in the 260-300 nm range. The conjugation between the benzene ring, the nitro group, and to a lesser extent, the amide group, influences the energy of these transitions. The electron-withdrawing nature of the nitro group and the carbonyl group, along with the electron-donating potential of the amide nitrogen, affects the energy levels of the molecular orbitals.
n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the nitro and carbonyl groups and the nitrogen of the amide group, to an antibonding π* orbital. These transitions are generally of lower intensity than π→π* transitions and occur at longer wavelengths. The n→π* transition associated with the nitro group in nitroaromatic compounds is often observed as a shoulder on the main π→π* absorption band.
The position of the absorption maxima (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption wavelength. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding orbital more than the excited π* orbital. Conversely, π→π* transitions often exhibit a bathochromic (red) shift in more polar solvents, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent.
The conjugation in this compound involves the delocalization of π-electrons across the benzene ring, which is influenced by both the electron-withdrawing nitro group and the amide group. While the amide nitrogen has a lone pair that could potentially donate into the ring, the presence of the carbonyl group also has an electron-withdrawing inductive effect. The meta-positioning of the nitro and amide groups on the benzene ring means that direct resonance conjugation between them is not possible, unlike in ortho- and para-isomers. This will have a discernible effect on the electronic absorption spectrum compared to its isomers.
The expected electronic transitions for this compound are summarized in the table below.
| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |
| π→π | 260 - 300 | Nitrobenzene moiety |
| n→π | >300 | Nitro and Carbonyl groups |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. These methods, rooted in quantum mechanics, can provide detailed insights into molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. While DFT has been extensively applied to a vast range of organic molecules, specific studies on N,N-diethyl-3-nitrobenzamide are not present in the accessible literature. The following subsections describe the types of analyses that could be performed.
Prediction of Electronic Properties (e.g., HOMO/LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For this compound, no published data for its HOMO and LUMO energies, or the corresponding energy gap, could be located.
Table 1: Hypothetical DFT Data for Electronic Properties of this compound (Note: The following data is for illustrative purposes only and is not based on actual calculations.)
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
Analysis of Molecular Electrostatic Potential (MESP)
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Red regions on an MESP map indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential). A specific MESP analysis for this compound has not been reported.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms. This type of computational investigation for reactions involving this compound is currently absent from the scientific literature.
Determination of Energy Barriers and Reaction Pathways
Connected to the elucidation of reaction mechanisms, DFT can quantify the energy barriers (activation energies) for chemical reactions. This information is vital for understanding reaction kinetics and predicting the feasibility of a particular transformation. No studies determining the energy barriers and reaction pathways for this compound have been found.
Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Hardness, Softness)
From the calculated HOMO and LUMO energies, various global reactivity descriptors can be derived. These include electrophilicity, nucleophilicity, chemical hardness, and softness, which provide quantitative measures of a molecule's reactivity. The absence of HOMO and LUMO energy data for this compound means that these important reactivity descriptors have not been calculated.
Table 2: Conceptual Reactivity Descriptors for this compound (Note: The following data is for illustrative purposes only and is not based on actual calculations.)
| Descriptor | Formula | Calculated Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data Not Available |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data Not Available |
| Chemical Softness (S) | 1/(2η) | Data Not Available |
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are a significant tool for exploring the conformational flexibility of this compound. Such simulations would model the movement of atoms over time, governed by a force field, revealing the preferred three-dimensional structures and the transitions between them. The key areas of conformational freedom in this compound are the rotation around the C-N amide bond and the C-C bond connecting the carbonyl group to the aromatic ring, as well as the orientation of the diethylamino and nitro groups.
Conformational analysis of similar substituted benzamides has been performed using a combination of molecular mechanics and ab initio calculations. nih.gov These studies indicate that while a planar conformation is often favored to maximize conjugation, steric hindrance can lead to non-planar ground states. In the case of this compound, it is hypothesized that the molecule exists as an equilibrium of different conformers. The relative energies of these conformers would determine their population at a given temperature.
A hypothetical energy landscape for the rotation of the diethylamide group relative to the benzoyl moiety could be calculated, as illustrated in the following representative table.
| Conformer | Dihedral Angle (Phenyl-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti-planar | 180° | 0.00 | 75.3 |
| Syn-planar | 0° | 1.50 | 10.2 |
| Gauche | 60° | 0.85 | 14.5 |
Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a conformational analysis. Actual values would need to be determined by specific computational studies.
Thermodynamic Stability Assessments
The thermodynamic stability of this compound is a key parameter influencing its reactivity and persistence. Computational methods, particularly Density Functional Theory (DFT), are well-suited for calculating thermodynamic properties such as the heat of formation, Gibbs free energy, and bond dissociation energies.
For nitroaromatic compounds, the thermal stability is often a critical factor, and computational models have been developed to predict properties like the heat of decomposition. researchgate.net These quantitative structure-property relationship (QSPR) models correlate molecular descriptors with experimental stability data. researchgate.net In the absence of experimental data for this compound, its thermodynamic parameters can be estimated using these computational approaches.
DFT calculations can be employed to determine the bond dissociation energy (BDE) of the various bonds within the molecule. The C-N bonds and the bonds associated with the nitro group are of particular interest, as their cleavage often represents the initial steps in decomposition pathways. For instance, computational studies on nitro-substituted compounds have calculated heats of formation and bond dissociation energies to predict their kinetic stability. nih.gov
A summary of likely thermodynamic parameters that could be obtained for this compound through DFT calculations is presented in the table below.
| Thermodynamic Property | Calculated Value | Computational Method |
|---|---|---|
| Heat of Formation (gas phase) | -35.2 kcal/mol | DFT (B3LYP/6-31G) |
| Gibbs Free Energy of Formation | -15.8 kcal/mol | DFT (B3LYP/6-31G) |
| C(aryl)-NO2 Bond Dissociation Energy | 75.6 kcal/mol | DFT (B3LYP/6-31G) |
| C(O)-N Bond Dissociation Energy | 92.1 kcal/mol | DFT (B3LYP/6-31G) |
Note: The data presented in this table is illustrative and based on typical values for similar compounds. The specific values for this compound would require dedicated computational studies.
These theoretical investigations provide a foundational understanding of the structural and energetic properties of this compound, paving the way for further research into its chemical behavior and potential applications.
Applications in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate
The strategic placement of the nitro group on the aromatic ring makes N,N-diethyl-3-nitrobenzamide an important synthetic intermediate. This group can be readily transformed into other functional groups, providing a gateway to a diverse array of substituted aromatic compounds. The compound's utility is primarily centered on the reactivity of the nitro group, which can undergo reduction to an amino group or participate in nucleophilic aromatic substitution reactions under specific conditions. This versatility allows chemists to introduce a variety of substituents onto the benzamide (B126) scaffold, facilitating the construction of molecules with tailored properties for applications in pharmaceuticals, materials science, and industrial chemistry.
Precursor for Diverse Organic Compounds and Functional Materials
The structural features of this compound make it an ideal starting material for the synthesis of more complex molecules, including substituted benzamides, anilines, reactive dyes, and ligands for coordination chemistry.
One of the most significant applications of this compound is in the synthesis of substituted anilines and other benzamide derivatives. The nitro group can be efficiently reduced to a primary amine, yielding N,N-diethyl-3-aminobenzamide. nih.gov This transformation is typically achieved using standard reducing agents, such as catalytic hydrogenation or metal-acid combinations.
The resulting N,N-diethyl-3-aminobenzamide is a valuable substituted aniline (B41778). The amino group can be further modified through various reactions, including diazotization, alkylation, and acylation, to produce a wide range of derivatives. This pathway is fundamental in creating polysubstituted aromatic rings with specific electronic and steric properties.
Table 1: Transformation of this compound
| Starting Material | Reaction | Product | Product Class |
|---|---|---|---|
| This compound | Reduction (e.g., H₂, Pd/C) | N,N-diethyl-3-aminobenzamide | Substituted Aniline |
| This compound | Nucleophilic Aromatic Substitution | Various Substituted Benzamides | Substituted Benzamide |
This compound is a key precursor in the synthesis of functional dyes. The synthesis of novel reactive dyes often begins with a nitrated benzamide structure. researchgate.netresearchgate.net The process involves the reduction of the nitro group to an amine, creating N,N-diethyl-3-aminobenzamide. This amino-derivative can then undergo diazotization by reacting with nitrous acid to form a reactive diazonium salt. chemrevlett.com
This diazonium salt is an electrophilic species that can be coupled with electron-rich aromatic compounds, such as phenols or other anilines (e.g., H-acid), to form highly colored azo compounds. chemrevlett.comiitd.ac.in The resulting molecules are azo dyes, a major class of synthetic colorants. afirm-group.comgcms.cz By incorporating a reactive group, such as a triazine, into the dye structure, the dye can form a covalent bond with the fibers of textiles like nylon or cotton. researchgate.netiitd.ac.in This process imparts durable, wash-fast coloration and can also introduce additional functionalities to the fabric, such as mosquito repellency or UV protection. iitd.ac.in
Typical Synthesis Pathway for a Functional Azo Dye:
Nitration: A suitable benzamide is nitrated to produce a nitro-derivative like this compound. researchgate.net
Reduction: The nitro group is reduced to an amino group to form an aniline derivative. researchgate.net
Diazotization: The aniline derivative is treated with nitrous acid to form a diazonium salt.
Azo Coupling: The diazonium salt is reacted with a coupling component to form the azo dye. iitd.ac.in
Functionalization: A reactive moiety is included to allow covalent bonding to textile fibers. researchgate.net
While this compound itself is not typically used directly as a ligand, its derivatives, particularly the amino-substituted N,N-diethyl-3-aminobenzamide, are effective ligands in coordination chemistry. libretexts.org Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. nih.gov The amino group and the carbonyl oxygen of the amide group in N,N-diethyl-3-aminobenzamide can act as donor atoms, binding to a metal ion. acs.org
The synthesis of these metal complexes involves reacting the benzamide derivative with a metal salt in a suitable solvent. ajpojournals.org The resulting coordination compounds have diverse applications in areas such as catalysis, materials science, and bioinorganic chemistry. researchgate.net The specific properties of the metal complex, including its geometry, stability, and reactivity, are influenced by the nature of the metal ion and the structure of the ligand. ajpojournals.org For instance, derivatives of nitrobenzaldehyde can form stable complexes with various transition metals, where coordination can occur through the nitro group's oxygen atoms or other functional groups on the ligand. acs.orghspublishing.orgresearchgate.net The study of such complexes is crucial for the development of new metal-based drugs and catalysts. nih.govresearchgate.net
Table 2: Potential Coordination Sites in N,N-diethyl-3-aminobenzamide for Metal Complexes
| Functional Group | Potential Donor Atom(s) | Role in Coordination |
|---|---|---|
| Amide | Carbonyl Oxygen (O) | Acts as a Lewis base, donating a lone pair of electrons to the metal center. |
| Amino | Amino Nitrogen (N) | Acts as a Lewis base, donating a lone pair of electrons to the metal center. |
Environmental Fate and Degradation Studies
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes, with photolysis, or degradation by light, being a primary pathway for many aromatic compounds.
Photolytic Degradation Mechanisms
Nitroaromatic compounds are known to undergo photolytic degradation, particularly through advanced oxidation processes (AOPs) involving UV radiation and oxidizing agents like hydrogen peroxide (UV–H₂O₂). rsc.org This process generates highly reactive hydroxyl radicals (•OH) which are potent oxidizing agents capable of initiating the degradation of organic molecules. researchgate.net
For a structurally related compound, N,N-diethyl-m-toluamide (DEET), rapid photo-oxidation via hydroxyl radical-mediated degradation has been identified as a significant degradation pathway in the atmosphere and surface waters. nih.gov It is plausible that N,N-diethyl-3-nitrobenzamide follows a similar mechanism. The process would likely be initiated by the addition of a hydroxyl radical to the aromatic ring, a reaction that occurs at a very fast rate. researchgate.net This initial step can lead to a cascade of further oxidation reactions, ultimately breaking down the molecule.
Biotic Degradation Pathways
Biotic degradation, driven by microorganisms and their enzymes, is a crucial route for the transformation of organic pollutants in the environment. The unique chemical structure of this compound, featuring a stable benzene (B151609) ring made more resistant by an electron-withdrawing nitro group, presents a challenge for microbial degradation. nih.gov However, microorganisms have evolved diverse strategies to metabolize such recalcitrant compounds. nih.gov
Microbial Metabolism and Biotransformation
The microbial metabolism of nitroaromatic compounds can proceed under both aerobic and anaerobic conditions. slideshare.net Aerobic bacteria have demonstrated the ability to use certain nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.gov The general strategy involves modifying the molecule to prepare it for ring cleavage and entry into central metabolic pathways. dtic.milresearchgate.net
Key biotransformation strategies for compounds like this compound could include:
Nitro Group Reduction: A common initial step, especially under anaerobic conditions, is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. slideshare.netnih.gov
Amide Bond Hydrolysis: Bacteria such as Pseudomonas putida have been shown to degrade DEET by first hydrolyzing the amide bond to produce diethylamine (B46881) and 3-methylbenzoate. nih.govresearchgate.net A similar hydrolytic cleavage could transform this compound into diethylamine and 3-nitrobenzoic acid.
Oxidative Pathways: Under aerobic conditions, dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite. nih.gov
Enzymatic Degradation Processes
Specific enzymes are the catalysts for the biotransformation reactions described above.
Nitroreductases: These enzymes are widespread in both anaerobic and aerobic bacteria and are responsible for the reduction of the nitro group. researchgate.net This is often the first step in the degradation of many nitroaromatic compounds. slideshare.net
Amidases/Hydrolases: Enzymes capable of cleaving the robust amide bond are critical. A DEET hydrolase, belonging to the α/β hydrolase fold family, has been identified in Pseudomonas putida. nih.gov Such enzymes catalyze the hydrolysis of the tertiary amide bond, a key step in breaking down the molecule. acs.org
Monooxygenases and Dioxygenases: These enzymes play a vital role in aerobic degradation by hydroxylating the aromatic ring, making it susceptible to cleavage. nih.gov This can lead to the removal of the nitro group and the opening of the aromatic ring, facilitating complete mineralization.
Identification of Environmental Metabolites and Intermediates
The degradation of this compound is expected to produce a series of intermediate compounds before potential complete mineralization to carbon dioxide and water. Based on the degradation pathways of analogous compounds, several key metabolites can be predicted.
| Predicted Metabolite | Precursor Compound | Degradation Pathway |
| 3-Nitrobenzoic acid | This compound | Amide Bond Hydrolysis |
| Diethylamine | This compound | Amide Bond Hydrolysis |
| 3-Amino-N,N-diethylbenzamide | This compound | Nitro Group Reduction |
| 3-Methylcatechol | N,N-diethyl-m-toluamide (DEET) | Hydrolysis & Ring Hydroxylation |
| 3-Methylbenzoate | N,N-diethyl-m-toluamide (DEET) | Amide Bond Hydrolysis |
The hydrolysis of the amide bond would likely yield 3-nitrobenzoic acid and diethylamine . nih.gov Alternatively, the reduction of the nitro group would produce 3-amino-N,N-diethylbenzamide . Further degradation of these primary metabolites would follow pathways established for benzoate (B1203000) and aniline (B41778) derivatives, potentially leading to ring cleavage. For comparison, the bacterial degradation of DEET produces 3-methylbenzoate , which is then converted to 3-methylcatechol before the aromatic ring is cleaved. researchgate.net
Persistence and Environmental Mobility Considerations
The persistence of a chemical is its ability to resist degradation, while its mobility describes its movement through environmental compartments. grdc.com.au Nitroaromatic compounds are often recalcitrant and can persist in the environment for extended periods. mdpi.com
The environmental mobility of this compound is influenced by its solubility in water and its tendency to adsorb to soil particles (measured by the soil organic carbon-water (B12546825) partitioning coefficient, Koc). grdc.com.au Benzamide (B126) herbicides, a related class of compounds, exhibit a range of soil mobility from low to high depending on the specific chemical structure and soil characteristics. purdue.edu
For the related compound DEET, models predict it will be moderately mobile in the soil column and degrades at a moderate to rapid rate, with a half-life measured in days to weeks. nih.gov However, the strong electron-withdrawing nature of the nitro group in this compound may render it more resistant to oxidative degradation compared to the methyl group in DEET, potentially leading to greater persistence. nih.gov Conversely, a safety data sheet for N,N-diethylbenzamide suggests that persistence is unlikely and that it is not likely to be mobile in the environment due to low water solubility. thermofisher.com These contrasting properties highlight the need for specific studies on this compound to accurately determine its environmental risk profile.
Biological Activities and Mechanistic Insights Pre Clinical Research Focus
Antimicrobial Activity Research
Currently, there is a lack of specific data from peer-reviewed preclinical studies detailing the antimicrobial activities of N,N-diethyl-3-nitrobenzamide. While the broader class of nitroaromatic compounds is known for antimicrobial properties, specific information regarding the spectrum of activity, such as the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains for this particular compound, is not available in the reviewed scientific literature.
Elucidation of Mechanisms of Action (e.g., Cell Membrane Disruption, Metabolic Pathway Inhibition)
Due to the absence of dedicated studies on the antimicrobial properties of this compound, the mechanisms through which it might exert any antimicrobial effects have not been investigated. There is no available research on its potential to disrupt cell membranes or inhibit key metabolic pathways in microorganisms.
Anti-inflammatory Property Investigations
There is a notable absence of direct preclinical evidence to characterize the anti-inflammatory properties of this compound. While some studies have explored the anti-inflammatory potential of other nitrobenzamide derivatives, these findings cannot be directly extrapolated to this compound without specific supporting data.
Modulation of Inflammatory Pathways (e.g., Cytokine Production)
No specific in vitro or in vivo preclinical studies demonstrating the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production, by this compound have been identified.
Enzyme Inhibition Studies
The primary indication of enzyme inhibition by this compound is an indirect association with acetylcholinesterase inhibition. This link is derived from the compound's discovery in an endophytic fungus that displayed larvicidal activity, which was attributed to the inhibition of this enzyme.
Identification of Target Enzymes and Binding Modes
While a potential interaction with acetylcholinesterase has been suggested, this compound has not been definitively identified as the sole bioactive agent responsible for this effect. Furthermore, detailed studies on its binding mode to acetylcholinesterase or its inhibitory activity against other specific enzymes are not currently available.
Natural Product Source Investigations
Isolation and Characterization from Biological Systems (e.g., Endophytic Fungi)
This compound has been identified as a metabolite produced by the endophytic fungus Lasiodiplodia theobromae. Endophytic fungi reside within the tissues of living plants without causing any apparent disease. They are recognized as a prolific source of novel, bioactive natural products.
In a study screening various endophytic fungal isolates for their insecticidal properties, this compound was isolated from the culture of Lasiodiplodia theobromae. This particular fungus was obtained from the bark of Terminalia arjuna. The identification of the compound was accomplished through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the fungal extract. researchgate.netresearchgate.netdntb.gov.ua This analytical technique separates the chemical components of a mixture and provides detailed information about the molecular weight and fragmentation pattern of each component, allowing for their precise identification.
The isolation of this compound from a natural, biological source highlights the metabolic diversity of endophytic fungi and their potential as producers of unique chemical entities.
| Biological Source | Host Plant | Compound Identified | Analytical Method |
| Lasiodiplodia theobromae (Endophytic Fungus) | Terminalia arjuna (Bark) | This compound | Gas Chromatography-Mass Spectrometry (GC-MS) |
Biosynthetic Pathway Postulation
Currently, there is no specific information available in the scientific literature regarding the postulated biosynthetic pathway of this compound in biological systems, including the endophytic fungus Lasiodiplodia theobromae. The enzymatic steps and genetic basis for the production of this compound by the fungus have not yet been elucidated. Further research is required to understand how this organism synthesizes this compound.
Q & A
Q. What are the recommended synthetic methodologies for N,N-diethyl-3-nitrobenzamide, and how do reaction conditions influence yield?
The synthesis typically involves converting 3-nitrobenzoic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O], followed by reaction with diethylamine. Key steps include:
- Acid chloride formation: Requires anhydrous conditions to prevent hydrolysis .
- Amidation: Conducted in dichloromethane (DCM) or ethyl acetate with triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification: Short-column chromatography (e.g., neutral Al₂O₃) or recrystallization improves purity . Yield optimization depends on stoichiometric ratios, temperature control (0–25°C), and exclusion of moisture.
Q. What safety protocols are critical when handling this compound in laboratory settings?
According to its MSDS, the compound is harmful via inhalation, skin contact, or ingestion. Essential precautions include:
- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid exposure .
- Immediate first aid for contact: Flush skin/eyes with water; seek medical attention if ingested .
- Storage in airtight containers away from oxidizers and heat sources .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms structure via amine proton shifts (δ 1.0–3.5 ppm) and nitro group aromatic ring deshielding .
- Mass Spectrometry (MS) : ESI-MS or GC-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
- UV-Vis Spectroscopy : Detects π→π* transitions in the nitrobenzene moiety (~260–300 nm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures but may face challenges due to nitro group disorder .
Advanced Research Questions
Q. How does the nitro group in this compound influence its biological activity compared to DEET?
The nitro group enhances electron-withdrawing effects, potentially increasing binding affinity to insect olfactory receptors. Unlike DEET (N,N-diethyl-3-methylbenzamide), the nitro substituent may alter volatility and membrane permeability, impacting repellent longevity. Studies on fungal-derived this compound suggest insecticidal activity via acetylcholinesterase inhibition, akin to phthalate derivatives . Comparative bioassays with Aedes aegypti or Anopheles species are recommended to quantify efficacy .
Q. What experimental approaches resolve contradictions in reported physicochemical properties (e.g., diffusion coefficients)?
Discrepancies in diffusion dynamics can arise from polymorphic forms or solvent interactions. Methodologies include:
- Broadband Dielectric Spectroscopy (BDS) : Measures rotational relaxation times (τ) in glass-forming states .
- Pulsed Field Gradient NMR (PFG-NMR) : Quantifies translational diffusion coefficients (Dₜ) at varying temperatures .
- Dynamic Mechanical Spectroscopy (DMS) : Correlates viscoelastic properties with molecular mobility . Calorimetry (DSC) further validates phase transitions and glass transition temperatures (Tg) .
Q. How can crystallographic disorder in this compound be addressed during structural refinement?
Nitro groups often exhibit positional disorder due to rotational freedom. Strategies involve:
- High-Resolution Data Collection : Synchrotron X-ray sources improve signal-to-noise ratios for precise electron density mapping .
- SHELXL Constraints : Use of ISOR, DELU, and SIMU commands to refine anisotropic displacement parameters .
- Twinned Data Refinement : For crystals with merohedral twinning, SHELXL’s TWIN/BASF commands partition overlapping reflections .
Methodological Considerations
- Synthesis Scalability : Continuous flow reactors enable gram-scale production while minimizing exothermic risks .
- Toxicological Profiling : Combine in vitro assays (e.g., cytotoxicity on Sf9 cells) with in vivo studies to assess ecotoxicological impacts .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electronic properties and reactive sites for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
